molecular formula C21H23N3O3S B11037649 N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide

N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B11037649
M. Wt: 397.5 g/mol
InChI Key: MGHBEUDDPHJUTA-UHFFFAOYSA-N
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Description

N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide: is a complex organic compound with a unique structure that combines elements of sulfonamide and pyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-ethyl-3-methylphenylamine to form an intermediate. This intermediate is then reacted with 6-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The pyridazine ring can also participate in binding interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

  • N-ethyl-4-methylbenzenesulfonamide
  • N-ethyl-3-methylphenylbenzenesulfonamide
  • 6-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde

Uniqueness: N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide is unique due to its combination of sulfonamide and pyridazine structures. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-ethyl-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C21H23N3O3S/c1-4-24(19-7-5-6-15(2)12-19)28(26,27)20-10-8-17(9-11-20)14-18-13-16(3)22-23-21(18)25/h5-13H,4,14H2,1-3H3,(H,23,25)

InChI Key

MGHBEUDDPHJUTA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C

Origin of Product

United States

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